Lanceotoxin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H44O11 |
|---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl] acetate |
InChI |
InChI=1S/C32H44O11/c1-17-25(36)26(37)27(38)28(41-17)42-20-6-11-30(16-33)22-7-10-29(3)21(19-4-5-24(35)40-15-19)9-13-32(29,39)23(22)8-12-31(30,14-20)43-18(2)34/h4-5,15-17,20-23,25-28,36-39H,6-14H2,1-3H3/t17-,20-,21+,22-,23+,25-,26+,27+,28-,29+,30-,31-,32-/m0/s1 |
InChI Key |
IKNIMVNUBXHADS-YGGZPGJKSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)OC(=O)C)O)C6=COC(=O)C=C6)C)C=O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)OC(=O)C)O)C6=COC(=O)C=C6)C)C=O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)OC(=O)C)O)C6=COC(=O)C=C6)C)C=O)O)O)O |
Origin of Product |
United States |
Discovery, Isolation, and Natural Occurrence of Lanceotoxin B
Primary Botanical Source: Kalanchoe lanceolata
The principal botanical source for Lanceotoxin B is Kalanchoe lanceolata (Forssk.) Pers., a succulent, annual herb. nih.govmdpi.comanimalhealthaustralia.com.auresearchgate.netnih.govresearchgate.net This plant is a member of the Crassulaceae family, known for producing various bufadienolides. nih.govmdpi.comresearchgate.net
Geographical Distribution and Ecological Relevance of the Source Plant
Kalanchoe lanceolata, also known as the narrow-leaved kalanchoe, is widely distributed across subtropical and tropical regions. Its geographical range extends from South Africa northwards through Botswana, Namibia, Zimbabwe, and Swaziland, into Tropical Africa, and further to India and Madagascar. In South Africa, it is specifically found in the Limpopo, Gauteng, North West, and Mpumalanga Provinces. The plant typically thrives in rocky woodlands and savannas, often seeking shelter under trees and bushes to withstand dry conditions.
Ecologically, Kalanchoe lanceolata plays a role in its native ecosystems, particularly during dry periods. It flowers from April to July, a time when it can attract grazing animals such as goats, sheep, and cows, as other forage may be scarce. However, the plant's leaves and flowers contain bufadienolides, which are toxic cardiac glycosides. Ingestion of these compounds in large quantities can lead to acute cardiac toxicity and can be fatal to livestock, making Kalanchoe lanceolata a plant of ecological significance due to its toxic properties. animalhealthaustralia.com.au Despite its toxicity, the plant is also utilized in traditional medicine by rural communities for various ailments.
Geographical Distribution of Kalanchoe lanceolata
| Region/Country | Presence |
|---|---|
| South Africa | Yes |
| Botswana | Yes |
| Namibia | Yes |
| Zimbabwe | Yes |
| Swaziland | Yes |
| Tropical Africa | Yes |
| India | Yes |
| Madagascar | Yes |
Methodologies for Initial Extraction and Purification
The isolation of bufadienolides, including this compound, from Kalanchoe lanceolata involves specific extraction and purification techniques. The initial confirmation of cardiac glycosides in Kalanchoe lanceolata was achieved through extraction and isolation processes. mdpi.comresearchgate.net General methodologies for isolating bufadienolides from Kalanchoe species typically involve methanol (B129727) extraction of plant material, followed by purification using column chromatography. nih.gov These methods are crucial for separating the target compounds from the complex mixture of plant constituents.
Identification of this compound as a Novel Bufadienolide
This compound was definitively identified as a novel bufadienolide. nih.govanimalhealthaustralia.com.auresearchgate.netnih.govresearchgate.net Bufadienolides are characterized by their polyhydroxy C-24 steroid structure, featuring a distinctive six-membered lactone (α-pyrone) ring at the C-17β position. nih.govresearchgate.net The structural elucidation of this compound, along with Lanceotoxin A, was primarily achieved through a detailed analysis of their high-field ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data. This spectral information allowed for correlation with known hellebrigenin (B1673045) derivatives, confirming their novel structures. animalhealthaustralia.com.au
The systematic name for this compound is [(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-]. nih.gov Specifically, this compound is chemically defined as 5-O-acetylhellebrigenin 3-O-α-L-rhamnopyranoside. nih.gov
Molecular Architecture and Advanced Structural Elucidation of Lanceotoxin B
Key Substituents and Configurational Features
Hydroxyl Group Locations and Spatial Orientations
Lanceotoxin B contains multiple hydroxyl groups. In addition to the acetylated hydroxyl at C-5, it possesses three secondary hydroxyl groups. rsc.org Upon acetylation, these three secondary hydroxyl groups can be esterified, forming a triacetate derivative (C₃₈H₅₀O₁₄) with an M⁺ of 730. rsc.org Notably, a sterically hindered tertiary hydroxyl group at C-14 remains unesterified even after acetylation. rsc.org The linkage of the rhamnosyl moiety (sugar component) to the aglycone is established at C-3, as indicated by the chemical shift of 3-H at δ 3.95 in the ¹H NMR spectrum. rsc.org
Advanced Spectroscopic Techniques for Definitive Structural Assignment
The definitive structural assignment of this compound relies heavily on a detailed analysis of high-field NMR spectroscopy and mass spectrometry. rsc.orgrsc.org
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C Analyses)
High-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the structural elucidation of complex molecules like this compound. rsc.orgrsc.orgnih.govoxinst.com These techniques provide detailed information about the chemical environment of individual atoms within the molecule. nih.gov
¹H NMR Analysis: ¹H NMR spectra provide insights into the proton environments. For this compound, a three-proton singlet at δ 1.86 is characteristic of the 5-O-acetyl group. rsc.org The chemical shift of 3-H at δ 3.95 (multiplet) indicates the point of attachment of the rhamnosyl moiety to the aglycone. rsc.org
¹³C NMR Analysis: ¹³C NMR spectroscopy, especially with off-resonance proton-decoupled experiments, allows for the correlation of carbon signals with specific proton resonances. rsc.org The effect of acetylation at the C-5 hydroxyl group is clearly observed in the ¹³C NMR spectrum, with a downfield shift of the C-5 resonance (Δδ 10.2 ppm) and upfield shifts of the C-4 (Δδ -2.0 ppm) and C-6 (Δδ -7.2 ppm) resonances. rsc.org
Table 1: Key NMR Spectroscopic Data for this compound (Selected Resonances)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment/Observation | Reference |
| ¹H | 1.86 | s | 5-O-Acetyl group (3H) | rsc.org |
| ¹H | 3.95 | m | 3-H (rhamnosyl linkage) | rsc.org |
| ¹³C | C-5 (downfield shift) | - | Effect of acetylation | rsc.org |
| ¹³C | C-4 (upfield shift) | - | Effect of acetylation | rsc.org |
| ¹³C | C-6 (upfield shift) | - | Effect of acetylation | rsc.org |
Correlational Analysis with Known Hellebrigenin (B1673045) Derivatives
The structural assignment of this compound is significantly aided by correlational analysis with known hellebrigenin derivatives. rsc.orgrsc.org this compound is identified as a 5-O-acetylhellebrigenin glycoside. rsc.orgrsc.org This comparison helps to confirm the core bufadienolide skeleton and the positions of substituents by observing consistent chemical shift patterns and coupling constants with established structures. rsc.orgrsc.org For instance, the NMR assignments for the aglycone of thesiuside, a related 5-O-acetyl-3-O-β-D-glucosylhellebrigenin, have been used as a reference, with recent studies correcting previous assignments for hellebrigenin itself, thus improving the accuracy of correlational analyses for compounds like this compound. journals.co.za
Application of Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) plays a crucial role in confirming the molecular formula and providing fragmentation patterns that support the proposed structure. rsc.orgnih.govfrontiersin.org For this compound, field desorption (FD) mass spectrometry established its molecular formula as C₃₂H₄₄O₁₁, with a molecular ion (M⁺) at 604. rsc.orgebi.ac.uk This technique is particularly useful for determining the exact mass of the intact molecule. rsc.org Further, MS/MS techniques, involving diagnostic product ions and neutral losses, are valuable strategies for detailed structural elucidation by providing information on the fragmentation pathways of the molecule. nih.govfrontiersin.org
Compound Names and PubChem CIDs
Biosynthetic Pathways and Precursors of Bufadienolides Including Lanceotoxin B
General Steroid Biosynthesis Fundamentals
Steroid biosynthesis is an anabolic metabolic pathway that produces steroids from simpler precursors. uni.lucdutcm.edu.cn This pathway is essential across various organisms, with distinct variations observed between different life forms. cdutcm.edu.cn
The mevalonate (B85504) (MVA) pathway, also known as the isoprenoid pathway, is a crucial metabolic route present in eukaryotes, archaea, and some bacteria. This pathway initiates with acetyl-CoA, which undergoes a series of condensation and reduction steps to yield mevalonate. uni.lu Mevalonate is then phosphorylated twice and decarboxylated to produce two key five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). uni.lu These C5 units are the fundamental precursors for the vast and diverse class of over 30,000 biomolecules known as isoprenoids, which encompass cholesterol and all steroid hormones. uni.lu In plants, the MVA pathway is localized in the cytoplasm and is responsible for the synthesis of sesquiterpenes and triterpenes, including sterols.
The methylerythritol phosphate (B84403) (MEP) pathway represents an alternative route for the biosynthesis of IPP and DMAPP, particularly prevalent in most bacteria, cyanobacteria, green microalgae, and the plastids of plants. This pathway begins with pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP), leading to the formation of 1-deoxy-D-xylulose 5-phosphate (DXP), which is then converted to MEP. While the MEP pathway in plants primarily contributes to the formation of hemi-, mono-, and diterpenes, carotenoids, gibberellins, and the side chains of plastoquinone (B1678516) and chlorophylls, studies indicate a degree of cross-talk and exchange of intermediates between the MVA and MEP pathways in plant cells. Despite this interplay, the MVA pathway remains the primary route for steroid biosynthesis. uni.lucdutcm.edu.cn
Specific Intermediates in Bufadienolide Biosynthesis (e.g., Pregnenolone)
The established biosynthetic pathway for bufadienolides, including Lanceotoxin B, proceeds through a series of well-defined intermediates starting from mevalonic acid. This pathway involves the conversion of mevalonic acid to isopentenyl pyrophosphate, followed by the formation of squalene (B77637), squalene 2,3-oxide, lanosterol, and ultimately cholesterol. nih.gov Cholesterol serves as the fundamental precursor for the biosynthesis of bufadienolides.
A critical intermediate in the general steroidogenic pathway is pregnenolone (B344588), which is formed from cholesterol through the action of the cholesterol side-chain cleavage enzyme, CYP11A1 (P450scc). This reaction is a pivotal step for the synthesis of all classes of steroidal compounds. However, it is noteworthy that studies on bufadienolide biosynthesis in amphibians (e.g., Bufo species) have indicated that pregnenolone may not be directly incorporated into these compounds, suggesting a pathway that can be independent of the traditional cholesterol side-chain cleavage for certain bufadienolides. While the specific details for this compound biosynthesis in Kalanchoe species are still being elucidated, the general steroidogenic pathway to cholesterol and pregnenolone provides the foundational framework for the C-24 steroid skeleton of bufadienolides. nih.govnih.govctdbase.org
Proposed Enzymatic Systems for Glycosylation and Acetylation in Kalanchoe Species
Bufadienolides, including this compound, often exist as glycosides, meaning they are conjugated with sugar moieties. nih.govnih.govctdbase.org The glycosylation of bufadienolides typically involves the enzymatic attachment of glycans, most commonly at the C-3 position of the steroid aglycone. Research into enzyme-catalyzed glycosylation of cardiac steroids, including bufadienolides, has identified specific glycosyltransferases, such as OleD (from actinomycetes) and UGT74AN1 (from Asclepias curassavica), capable of performing these modifications with high efficiency and regiospecificity. These enzymes facilitate the transfer of sugar units, often from UDP-sugar donors, to the bufadienolide core.
While general enzymatic systems for glycosylation of bufadienolides have been characterized in various organisms, specific enzymatic systems responsible for the glycosylation of bufadienolides, such as this compound, and their acetylation in Kalanchoe species have not been extensively detailed in the provided research. However, the presence of a levorotatory sugar strongly attached to the C3 position of the aglycone in cumulative bufadienolides, which is resistant to acid hydrolysis, suggests a robust and specific glycosylation process in these plants. nih.gov Enzymatic acetylation of cardiac glycosides has also been observed, typically catalyzed by lipases, which can regioselectively acylate hydroxyl groups on the sugar units or the aglycone. cdutcm.edu.cn Further research is needed to fully characterize the specific enzymes and their mechanisms involved in these modification steps within Kalanchoe species.
Biological Activities and Associated Phenotypes of Lanceotoxin B
Neurobiological Activity Spectrum
Lanceotoxin B is recognized for its capacity to induce a range of neurobiological dysfunctions, particularly those affecting neuromuscular coordination and leading to paretic/paralytic states. nih.govmdpi.com
This compound is a key causative agent of "krimpsiekte," a chronic intoxication syndrome primarily affecting small stock. nih.govmdpi.com This syndrome is characterized by pronounced neuromuscular dysfunction. nih.govmdpi.com The proposed mechanism involves cumulative bufadienolides, including this compound, binding to nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. nih.gov This binding is hypothesized to decrease receptor functionality, leading to a depletion of acetylcholine stores in the motor nerve terminal and subsequent desensitization of remaining receptors to further stimulation. nih.gov The result is a state of fatigue and a myasthenia gravis-like weakness observed in affected animals. nih.gov Experimental induction of "krimpsiekte" in sheep has been achieved through repeated intravenous administration of this compound. mdpi.comresearchgate.net
The chronic intoxication caused by cumulative bufadienolides, such as this compound, manifests as a distinct paretic/paralytic syndrome known as "krimpsiekte". nih.govmdpi.comscispace.com Affected animals typically display a characteristic posture, standing with their back arched, feet together, and head bowed down. nih.govmdpi.com Clinically, animals are disinclined to move, tire easily, may lag behind their flock, and frequently lie down. mdpi.comscispace.com The condition can progress to protracted paralysis, with affected sheep remaining conscious but recumbent for extended periods. scispace.com
Beyond overt clinical signs, this compound has been associated with specific neuropathological alterations in in vivo models. A moderate brain oedema has been observed in the periventricular white matter, brain stem, and cerebellum of sheep that received small, repeated intravenous doses of this compound (previously referred to as K28B). scispace.comup.ac.za This finding supports the neurotoxic nature attributed to cumulative bufadienolides. nih.govresearchgate.net Brain oedema, characterized by an abnormal accumulation of fluid within the brain parenchyma, can be categorized into types such as vasogenic and cytotoxic oedema, with vasogenic oedema often affecting white matter due to blood-brain barrier disruption. myesr.orgnih.govradiopaedia.org
Cytotoxic Effects on Specific Cell Lineages
This compound exhibits differential cytotoxic effects across various cell lines, demonstrating selective neurotoxicity. nih.govresearchgate.netnih.govmdpi.com
Studies comparing the in vitro cytotoxicity of this compound on rat myocardial (H9c2) cell lines indicate that it has a less potent effect compared to other bufadienolides like 1α,2α-epoxyscillirosidine. nih.govresearchgate.netnih.govmdpi.com The half maximal effective concentration (EC50) for this compound on H9c2 cells was reported to be greater than 200 µM after 24 hours of exposure, with cell survival between 64% and 92%. nih.gov After 48 hours, the EC50 was approximately 200 µM (49–68% cell survival), and by 72 hours, it fell below 200 µM (36–48% cell survival). nih.gov A significant concentration-dependent decrease in cell survival was observed at 48 and 72 hours with increasing this compound concentrations. nih.gov Ultrastructural analysis showed that H9c2 cells exposed to this compound underwent apoptosis, characterized by shrunken, rounded cells and the presence of membrane blebs. nih.govup.ac.zaup.ac.za
Table 1: EC50 Values of this compound on Rat Myocardial (H9c2) Cells
| Exposure Time (h) | EC50 (µM) | 95% Confidence Interval (% Cell Survival) |
| 24 | >200 | 64–92 |
| 48 | ~200 | 49–68 |
| 72 | <200 | 36–48 |
| Data derived from reference nih.gov. |
In contrast to its effects on myocardial cells, this compound demonstrated greater cytotoxicity towards mouse neuroblastoma (Neuro-2a) cell lines, supporting its classification as neurotoxic. nih.govresearchgate.netnih.govmdpi.comup.ac.zaup.ac.za The EC50 values for this compound exposure on Neuro-2a cells over 24–72 hours ranged from 4.4–5.5 µM. nih.govresearchgate.netnih.govmdpi.com This indicates a significantly higher potency on neural cells compared to myocardial cells and also in comparison to other bufadienolides like 1α,2α-epoxyscillirosidine on the same cell line. nih.govresearchgate.netnih.govmdpi.com Transmission electron microscopy (TEM) revealed that this compound induced swelling of mitochondria and sequestration of cytoplasmic material within autophagic vesicles in Neuro-2a cells. nih.govresearchgate.net Furthermore, these cells exhibited signs of both apoptosis and necrosis following exposure to this compound. nih.govup.ac.za These findings reinforce the understanding of cumulative bufadienolides, including this compound, as neurotoxic agents. nih.govresearchgate.net
Table 2: EC50 Values of this compound on Mouse Neuroblastoma (Neuro-2a) Cells
| Exposure Time (h) | EC50 (µM) |
| 24 | 4.4–5.5 |
| 48 | 4.4–5.5 |
| 72 | 4.4–5.5 |
| Data derived from references nih.govresearchgate.netnih.govmdpi.com. |
Broader Pharmacological Properties of Related Bufadienolides
In vitro Antineoplastic Activities in Cancer Cell Lines
Research has investigated the in vitro cytotoxic effects of this compound, particularly in comparison to other bufadienolides, on various cell lines. A notable study compared the cytotoxicity of this compound with 1α,2α-epoxyscillirosidine on rat myocardial (H9c2) and mouse neuroblastoma (Neuro-2a) cell lines using the MTT assay.
The findings indicated a differential cytotoxic response across the cell lines. H9c2 cells exhibited greater cytotoxicity when exposed to 1α,2α-epoxyscillirosidine compared to this compound. In contrast, Neuro-2a cells demonstrated higher susceptibility to this compound. The half maximal effective concentration (EC50) values for this compound exposure on Neuro-2a cells, over a period of 24 to 72 hours, ranged from 4.4 to 5.5 µM. This was significantly lower than the EC50 values for 1α,2α-epoxyscillirosidine on Neuro-2a cells, which ranged from 35.7 to 37.6 µM over the same duration.
Furthermore, transmission electron microscopy (TEM) revealed distinct ultrastructural changes induced by this compound in Neuro-2a cells. These changes included swelling of the mitochondria and sequestration of cytoplasmic material within autophagic vesicles. These observations further support the neurotoxic nature of cumulative bufadienolides like this compound.
The following table summarizes the in vitro cytotoxicity data for this compound and 1α,2α-epoxyscillirosidine on Neuro-2a cells:
| Compound | Cell Line | Exposure Time (h) | EC50 (µM) | Observed Ultrastructural Changes in Neuro-2a cells |
| This compound | Neuro-2a (mouse neuroblastoma) | 24–72 | 4.4–5.5 | Swelling of mitochondria, sequestration of cytoplasmic material within autophagic vesicles |
| 1α,2α-Epoxyscillirosidine | Neuro-2a (mouse neuroblastoma) | 24–72 | 35.7–37.6 | Extensive vacuolization, swollen RER and perinuclear spaces |
| This compound | H9c2 (rat myocardial) | Not specified | Higher | Not specified (less cytotoxic than 1α,2α-epoxyscillirosidine) |
Molecular and Cellular Mechanisms of Action of Lanceotoxin B
Primary Interaction with Na+/K+-ATPase (Sodium Pump)
Lanceotoxin B, like other cardiac glycosides, exerts its primary cellular effects through the inhibition of the Na+/K+-ATPase, commonly known as the sodium pump d-nb.infonih.govnih.govanimalhealthaustralia.com.auresearchgate.net. This interaction is central to its toxicological profile.
The Na+/K+-ATPase is a vital membrane-bound enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane d-nb.infonih.govcornell.edu. It actively transports three sodium ions out of the cell and two potassium ions into the cell for every molecule of ATP consumed cornell.edu. This compound directly binds to and inhibits the function of this enzyme d-nb.infonih.govnih.govanimalhealthaustralia.com.au. The binding site for cardiac glycosides, including bufadienolides, on the Na+/K+-ATPase molecule is located in the extracellular portion of its α-subunit animalhealthaustralia.com.au. This inhibition disrupts the enzyme's ability to maintain normal ion gradients, leading to a cascade of downstream cellular events nih.gov.
The direct inhibition of Na+/K+-ATPase by this compound results in a significant increase in the intracellular sodium concentration ([Na+]i) up.ac.zanih.govresearchgate.netresearchgate.net. This elevated intracellular sodium, in turn, indirectly inhibits the Na+/Ca2+-exchanger (NCX) up.ac.zanih.govresearchgate.net. The NCX normally extrudes calcium (Ca2+) from the cell by exchanging it for sodium. With the NCX inhibited due to the high [Na+]i, there is a subsequent rise in intracellular calcium concentration ([Ca2+]i) up.ac.zanih.govresearchgate.net. This disruption of intracellular ion homeostasis, particularly the increase in both sodium and calcium, is a hallmark of cardiac glycoside poisoning and contributes significantly to the observed cellular effects nih.govresearchgate.net. Ultrastructural changes, such as swollen Golgi complexes and rough endoplasmic reticulum (RER), have been observed in cells exposed to this compound, which are conceivably due to this disruption of ionic homeostasis nih.gov.
The perturbed intracellular ion homeostasis, particularly the increase in intracellular calcium, along with the ability of the Na+/K+-ATPase to act as a scaffold protein, triggers various cell signaling pathways nih.govresearchgate.net. These pathways subsequently influence critical cellular functions, including cellular proliferation, mechanisms of cell death (apoptosis), and protein synthesis researchgate.net.
Research findings indicate that this compound can induce apoptosis, a programmed form of cell death, in specific cell lines. For instance, in vitro studies showed that this compound caused many H9c2 (rat myocardial) and Neuro-2a (mouse neuroblastoma) cells to exhibit the hallmark features of apoptosis up.ac.zanih.gov. Notably, H9c2 cells exposed to this compound primarily died via apoptosis, while Neuro-2a cells also showed signs of apoptosis up.ac.za. Furthermore, this compound has been observed to disrupt protein synthesis, evidenced by the swelling of Golgi complexes and rough endoplasmic reticulum (RER), and the dissociation of ribosomes within the cytoplasm of affected cells nih.govmdpi.com.
The half maximal effective concentrations (EC50) of this compound for inducing cytotoxicity vary depending on the cell type. For Neuro-2a cells, the EC50 of this compound exposure for 24–72 hours ranged from 4.4–5.5 µM nih.gov. This indicates a potent cytotoxic effect on neuroblastoma cells.
Table 1: EC50 Values for this compound Cytotoxicity
| Cell Line | Exposure Duration | EC50 (µM) | Reference |
| Neuro-2a | 24–72 hours | 4.4–5.5 | nih.gov |
Interactions with Cholinergic Receptor Systems
Beyond its well-established effects on the Na+/K+-ATPase, this compound, as a neurotoxic bufadienolide, is also postulated to interact with components of the cholinergic system, particularly at the neuromuscular junction.
The neuromuscular dysfunction observed in conditions like "krimpsiekte," which can be induced by this compound, has led to the proposal that cumulative bufadienolides bind to nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction mdpi.comnih.govresearchgate.netup.ac.za. Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for transmitting signals from motor nerves to muscle, thereby controlling muscle contraction wikipedia.orgnih.gov. It is postulated that the occupation of these receptors by cumulative bufadienolides could lead to a decreased number of functional nicotinic receptors nih.gov. With continuous discharge at the motor nerve terminal, acetylcholine stores may become depleted, and the remaining unoccupied nicotinic receptors could become desensitized to further stimulation, contributing to the fatigue characteristic of the syndrome nih.gov.
Elucidation of Cumulative Neurotoxic Mechanisms
This compound, a cumulative bufadienolide, is recognized for its neurotoxic properties, exhibiting greater cytotoxicity towards nerve cells compared to myocardial cells. nih.govnih.gov Chronic exposure to cumulative bufadienolides, including this compound, is associated with the development of 'krimpsiekte', a paretic/paralytic syndrome observed in livestock. nih.govnih.gov The distinct neurotoxicity of cumulative bufadienolides is attributed to their unique stereochemistry, which differentiates them from non-cumulative bufadienolides and cardenolides. nih.govnih.gov Specifically, cumulative bufadienolides possess a levorotatory sugar moiety strongly affixed to the C3 position of the aglycone, a bond that resists removal by acid hydrolysis. nih.govnih.gov
In in vitro studies utilizing mouse neuroblastoma (Neuro-2a) cells, this compound demonstrated significant cytotoxicity. The half maximal effective concentration (EC50) for this compound on Neuro-2a cells, over exposure periods ranging from 24 to 72 hours, is detailed in the table below. nih.gov
Table 1: EC50 Values of this compound on Neuro-2a Cells
| Exposure Duration (h) | EC50 (µM) |
| 24 | 5.5 |
| 48 | 4.4 |
| 72 | 4.5 |
Hypothesized Entry into Nerve Endings for Toxic Manifestation
The neurotoxic effects of cumulative bufadienolides, such as this compound, are hypothesized to stem from their interaction with the neuromuscular junction. nih.gov It has been proposed that these compounds can bind to nicotinic acetylcholine receptors, leading to neuromuscular dysfunction. nih.gov This cholinergic activity suggests that cumulative bufadienolides occupy these neuromuscular receptors, thereby diminishing their normal functionality. nih.gov Sustained discharge at the motor nerve terminal, coupled with the occupation and subsequent desensitization of the remaining unoccupied nicotinic receptors by acetylcholine, is postulated to contribute to the observed fatigue associated with chronic intoxication.
Cellular Ultrastructural Changes Indicative of Toxicity
Transmission electron microscopy (TEM) investigations have revealed specific ultrastructural alterations in cells exposed to this compound, indicative of its toxic effects. nih.gov In both rat myocardial (H9c2) and mouse neuroblastoma (Neuro-2a) cell lines, this compound induced gross swelling of the mitochondria. nih.gov This mitochondrial swelling is understood to result from an influx of water, which accompanies an increase in intracellular ion concentrations. nih.gov Furthermore, the cristae within some mitochondria were observed to be ballooned. nih.gov
A notable increase in the number of autophagic vesicles was consistently observed within the cytoplasm of affected cells. nih.gov These vesicles sequestered cytoplasmic material, which subsequently appeared to be released from the cells. nih.gov While swelling of the rough endoplasmic reticulum (RER) was a prominent feature induced by other bufadienolides, the RER in Neuro-2a cells exposed to this compound generally remained largely unaffected, with the exception of some swelling observed after 24 hours of exposure to 5 µM this compound. nih.gov The nuclei of Neuro-2a cells also largely retained their integrity, although some exhibited radial segmentation. nih.gov Additionally, the Golgi complexes in Neuro-2a cells were noted to swell following exposure to this compound. nih.gov The presence of numerous autophagic vesicles and other morphological changes suggest that this compound may induce cell death pathways, including apoptosis and autophagy.
Structure Activity Relationships Sar in Cumulative Neurotoxic Bufadienolides, Including Lanceotoxin B
Stereochemical Features as Key Determinants of Cumulative Neurotoxicity
The neurotoxicity observed in cumulative bufadienolides, such as Lanceotoxin B, is largely attributed to their unique stereochemical features. nih.govparchem.comcaymanchem.comknapsackfamily.com While a comprehensive, clear-cut relationship between the precise structure and cumulative effects across all bufadienolides remains an area of ongoing research, stereochemistry is strongly suggested as the differentiating factor between cumulative and non-cumulative bufadienolide effects. nih.govontosight.aiebi.ac.uk For instance, studies comparing this compound with non-cumulative bufadienolides like 1α,2α-epoxyscillirosidine have shown that this compound induces greater cytotoxicity in nerve cells (Neuro-2a). caymanchem.comchemsrc.com Ultrastructural analysis revealed that this compound causes mitochondrial swelling and sequestration of cytoplasmic material within autophagic vesicles in these neural cells, highlighting its specific neurotoxic mechanism. caymanchem.comchemsrc.com
The differential cytotoxicity observed between this compound and 1α,2α-epoxyscillirosidine on Neuro-2a cells is presented in the table below:
| Compound | EC₅₀ (µM) on Neuro-2a Cells (24–72 h) caymanchem.comchemsrc.com |
| This compound | 4.4–5.5 |
| 1α,2α-Epoxyscillirosidine | 35.7–37.6 |
Influence of the Sugar Moiety and its Glycosidic Linkage on Activity
The sugar moiety and its attachment to the aglycone play a critical role in defining the cumulative neurotoxicity of bufadienolides like this compound.
Significance of the Levorotatory Sugar Configuration
A consistent characteristic among all identified cumulative neurotoxic bufadienolides, including lanceotoxins, cotyledoside, tyledosides, and orbicusides, is the presence of a levorotatory sugar at the C-3 position of the A-ring. nih.govebi.ac.uk This levorotatory configuration, meaning the sugar rotates plane-polarized light to the left, is a distinctive feature that sets cumulative bufadienolides apart from other cardiac glycosides. parchem.comcaymanchem.comknapsackfamily.comrsc.orgmdpi.comresearchgate.netnaturalproducts.net This specific stereochemical orientation of the sugar is considered a significant determinant of their unique cumulative neurotoxic activity.
Implications of the Strong, Acid-Hydrolysis-Resistant C-3 Aglycone Attachment
Another crucial structural feature of cumulative bufadienolides, including this compound, is the remarkably strong attachment of the sugar moiety to the C-3 position of the aglycone. nih.govebi.ac.ukparchem.comcaymanchem.comknapsackfamily.comrsc.org This glycosidic linkage is notably resistant to acid hydrolysis, a property that distinguishes these compounds from many other glycosides where the sugar can be readily cleaved by acidic conditions. nih.govebi.ac.ukparchem.comcaymanchem.comknapsackfamily.comrsc.orglodz.plrsc.org The inability to remove the sugar and aglycone moieties via acid hydrolysis implies an unusually stable bond, which is hypothesized to contribute to their cumulative effects and altered toxicokinetic parameters within the biological system. nih.govebi.ac.uk
Advanced Analytical Methodologies and Bioanalytical Approaches for Lanceotoxin B
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
High-resolution LC-MS has become an indispensable tool for the analysis of phytochemicals in complex matrices. researchgate.netnih.gov Its high sensitivity and specificity allow for the confident identification and profiling of compounds like Lanceotoxin B, even at low concentrations. cu.edu.eg Techniques combining liquid chromatography with mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF), are particularly powerful for analyzing bufadienolides and other metabolites from their natural sources. mdpi.comfrontiersin.org
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) for Detection and Quantification
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) represents a premier analytical platform for characterizing complex natural product extracts. science.gov This technique offers superior chromatographic resolution, faster analysis times, and high-mass-accuracy measurements, making it ideal for the comprehensive analysis of extracts from Kalanchoe species. nih.gov While specific validated methods for the quantification of this compound are not extensively detailed in publicly available literature, the methodology is well-established for the analysis of related bufadienolides and phytochemicals from plant extracts. mdpi.comnih.gov
The process involves injecting the sample into the UHPLC system, where it is separated on a reverse-phase column (commonly a C18 column). nih.gov A gradient elution program, typically using a mobile phase of water and acetonitrile (B52724) with additives like formic acid, separates the individual components of the extract based on their polarity. nih.gov The eluent is then introduced into the Q-TOF mass spectrometer, which provides high-resolution mass data for both the parent ions (MS) and their fragmentation patterns (MS/MS). nih.gov This allows for the tentative identification of compounds by comparing their accurate mass and fragmentation spectra with databases and published literature. nih.gov
Below is a table summarizing typical parameters for the UHPLC-Q-TOF-MS analysis of phytochemicals from plant extracts, which would be applicable for the analysis of this compound.
Refined Chromatographic Separation Protocols for Purity Assessment and Isolation
The isolation of this compound from its natural source, Kalanchoe lanceolata, and its subsequent purification rely on various chromatographic techniques. The initial discovery and isolation of bufadienolides, including this compound, typically involved column chromatography over silica (B1680970) gel or reverse-phase materials like RP-8, with solvent systems tailored to the polarity of the target compounds. scispace.com
For achieving high purity, essential for definitive structural analysis and bioassays, more refined chromatographic methods are employed. Preparative High-Performance Liquid Chromatography (HPLC) is a standard technique for the final purification of natural products. frontiersin.org For bufadienolides, reverse-phase preparative HPLC is often effective. frontiersin.org This method uses a C18 stationary phase and a mobile phase, such as a methanol (B129727)/water or acetonitrile/water gradient, to achieve fine separation of closely related analogues, ensuring the high purity of the isolated this compound. cu.edu.egscispace.com
High-speed counter-current chromatography (HSCCC) has also been successfully used for the separation of other bufadienolides and presents a viable method for isolating this compound without the use of a solid support matrix, which can sometimes lead to sample degradation or irreversible adsorption. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including complex natural products like this compound. The initial characterization of this compound relied on detailed 1D (¹H and ¹³C) and 2D NMR spectral data. science.gov
Beyond basic structural assignment, advanced NMR experiments provide deep insights into the three-dimensional structure (conformation) and intramolecular interactions of the molecule. researchgate.net Two-dimensional NMR techniques are particularly informative:
Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, revealing adjacent protons within the molecule's spin systems.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to their attached carbons, mapping the C-H framework.
Nuclear Overhauser Effect Spectroscopy (NOESY): This is a key technique for conformational analysis. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of NOESY cross-peaks is inversely proportional to the distance between the protons, allowing for the determination of the relative stereochemistry and the preferred conformation of the molecule in solution. For this compound, NOESY would be instrumental in defining the spatial arrangement of the steroidal core, the orientation of the lactone ring, and the linkage of the rhamnose sugar moiety. researchgate.net
While the initial structural elucidation of this compound used NMR, specific conformational or interaction studies using advanced techniques like NOESY have not been detailed in published research. However, such methods are standard for the comprehensive analysis of bufadienolide structures. researchgate.net
Future Directions in Pharmacological Research and Analog Development for Lanceotoxin B
Comprehensive Elucidation of Undefined Molecular Targets and Pathways
The primary and most well-documented molecular target of bufadienolides, including Lanceotoxin B, is the Na+/K+-ATPase pump. nih.govnih.gov Inhibition of this enzyme disrupts the cellular ion gradient, leading to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. nih.gov This cascade is the basis for the cardiotonic effects of these compounds. However, the diverse and complex pharmacological profile of this compound, especially its neurotoxicity, suggests that its mechanism of action extends beyond this single target. mdpi.comnih.gov
Recent studies have begun to shed light on these broader interactions. For instance, this compound has been observed to induce significant ultrastructural changes in cells, including the swelling of mitochondria and Golgi complexes, and the sequestration of cytoplasmic material within autophagic vesicles. nih.gov This points towards an impact on cellular energy metabolism, protein processing, and cellular homeostasis pathways like autophagy. nih.gov Furthermore, the neurotoxic effects of cumulative bufadienolides like this compound are hypothesized to involve interactions with nicotinic and muscarinic acetylcholine (B1216132) receptors at the neuromuscular junction, providing a potential explanation for the observed neuromuscular dysfunction in poisoning cases. mdpi.comnih.gov
Other bufadienolides have been found to modulate key signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. nih.govspandidos-publications.com Some have also been identified as activators of the ClC-3 chloride channel. nih.gov A comprehensive understanding of this compound's full target profile remains incomplete. Future research employing advanced techniques such as quantitative proteomics, chemical proteomics, and molecular docking is essential to identify novel binding partners and delineate the downstream signaling cascades it modulates. researchgate.net This will be crucial for understanding the molecular basis of both its therapeutic potential and its toxicity.
| Known and Potential Molecular Interactions of this compound and Related Bufadienolides | Observed Effect/Hypothesized Role | Relevant Compound Class/Example |
| Primary Target | ||
| Na+/K+-ATPase | Inhibition leads to increased intracellular Ca2+, causing cardiotonic effects. nih.govnih.gov | All Bufadienolides |
| Secondary/Undefined Targets & Pathways | ||
| Acetylcholine Receptors (Nicotinic & Muscarinic) | Potential binding may contribute to neuromuscular dysfunction and neurotoxicity. mdpi.comnih.gov | Cumulative Bufadienolides (e.g., this compound) |
| Mitochondria & Golgi Complex | Induction of swelling, suggesting interference with organelle function. nih.gov | This compound |
| Autophagy Pathway | Induction of autophagic vesicles, indicating a role in cellular stress responses. nih.gov | This compound |
| PI3K/Akt/mTOR Pathway | Inhibition of this pathway is linked to the antitumor effects of some bufadienolides. nih.govspandidos-publications.com | Bufalin |
| ClC-3 Chloride Channel | Activation of this channel is a novel mechanism for the antitumor activity of some bufadienolides. nih.gov | Bufadienolides from toad venom |
Rational Design and Synthesis of Semi-Synthetic Bufadienolide Derivatives for Enhanced Specificity
The significant toxicity of naturally occurring bufadienolides is a major impediment to their therapeutic development. d-nb.info Consequently, a key area of future research is the rational design and synthesis of semi-synthetic derivatives with an improved therapeutic window—that is, enhanced target specificity and reduced off-target toxicity. d-nb.infonih.gov Medicinal chemistry approaches are being explored to modify the bufadienolide scaffold to achieve this goal.
Several strategies have shown promise:
Modification of the Lactone Ring: The α-pyrone lactone ring at the C-17 position is crucial for activity but also contributes to instability. nih.gov Transforming this lactone into a more stable lactam moiety is one approach being investigated to potentially ameliorate toxicity and improve the compound's drug-like properties. nih.gov
Alterations at the C-3 Position: The sugar moiety typically attached at the C-3 position plays a significant role in the molecule's pharmacokinetics and binding affinity. Modifying this glycosylation pattern through enzymatic synthesis or biotransformation can generate analogs with altered activity and toxicity profiles. frontiersin.org Furthermore, studies have shown that the stereochemistry at this position is critical; for example, the epimerization of the 3β-hydroxyl group to a 3α-hydroxyl group can dramatically decrease toxicity. nih.govnih.gov
Biotransformation: Utilizing microbial or plant cell suspension cultures is another promising avenue for generating novel derivatives. frontiersin.org These biological systems can introduce specific chemical modifications (e.g., hydroxylation) at various positions on the steroid core, leading to a diverse library of analogs for pharmacological screening. frontiersin.org
The overarching goal of these synthetic efforts is to uncouple the desired therapeutic effects (e.g., anticancer activity) from the dose-limiting cardiotoxicity. researchgate.net Structure-activity relationship (SAR) studies are essential to guide these modifications, identifying the specific structural features responsible for toxicity versus efficacy. nih.gov
| Synthetic Strategy | Rationale | Example Modification |
| Lactone to Lactam Transformation | Increase chemical stability and potentially reduce non-specific toxicity. nih.gov | Conversion of the C-17 ester bond (OCO) to an amide bond (CONH). nih.gov |
| C-3 Hydroxyl Epimerization | Significantly decrease toxicity while potentially retaining therapeutic activity. nih.gov | Conversion of the natural 3β-hydroxyl configuration to the 3α-epimer. nih.gov |
| Glycosylation Modification | Alter solubility, target binding, and pharmacokinetic properties. frontiersin.org | Enzymatic addition of different sugar units at the C-3 position. frontiersin.org |
| Biotransformation | Generate novel derivatives through specific enzymatic reactions. frontiersin.org | Hydroxylation at various positions on the steroid nucleus using microbial cultures. frontiersin.org |
Investigation of Biological Barrier Permeability (e.g., Blood-Brain Barrier Penetration Studies)
The pronounced neurotoxicity of this compound strongly implies its ability to cross the blood-brain barrier (BBB), a highly selective barrier that protects the central nervous system (CNS) from circulating substances. mdpi.comnih.gov The paretic/paralytic syndrome known as "krimpsiekte," caused by cumulative bufadienolides like this compound, is a clear indication of a CNS effect. mdpi.com However, direct experimental evidence and quantitative data on the BBB permeability of this compound are currently lacking.
Future research must rigorously investigate the ability of this compound and its derivatives to penetrate the BBB. This is a critical step for two primary reasons:
Understanding Neurotoxicity: Quantifying BBB penetration is essential for fully understanding the mechanisms behind its neurotoxic effects.
Evaluating CNS Therapeutic Potential: If derivatives can be designed to be non-toxic, their ability to access the CNS could open up therapeutic possibilities for neurological disorders.
Standard in vitro models, such as the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB), can be employed for high-throughput screening of new analogs. These assays provide a preliminary assessment of a compound's ability to passively diffuse across a lipid membrane designed to mimic the BBB. More complex cell-based models and subsequent in vivo studies in animal models would be necessary to confirm these findings and understand the role of active transport mechanisms. A thorough characterization of BBB permeability will be indispensable for the preclinical development of any this compound-based therapeutic agent.
Translational Research Prospects Beyond Current Limitations
Translating the potent in vitro activities of this compound into viable clinical applications requires overcoming its current limitations, most notably its systemic toxicity. researchgate.net The future of translational research for this compound hinges on the successful development of derivatives with a wider therapeutic index, as discussed previously. d-nb.info
The primary therapeutic area of interest for bufadienolides is oncology. d-nb.inforsc.org Numerous studies have demonstrated their potent cytotoxic effects against a wide range of cancer cell lines. nih.gov The challenge lies in delivering these compounds to tumor tissues at effective concentrations without causing unacceptable damage to healthy tissues, particularly the heart. researchgate.net
Future translational strategies should therefore focus on:
Developing Tumor-Targeting Drug Delivery Systems: Encapsulating bufadienolide derivatives in nanocarriers (e.g., liposomes, nanoparticles) can help improve their solubility, stability, and pharmacokinetic profile. researchgate.net Furthermore, these carriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that direct them specifically to cancer cells, thereby increasing efficacy and reducing systemic exposure.
Combination Therapies: Investigating the synergistic effects of bufadienolide derivatives with existing chemotherapy agents or targeted therapies could allow for lower, less toxic doses of each agent to be used.
Biomarker Discovery: Identifying biomarkers that predict which tumors are most likely to respond to bufadienolide-based therapies would enable patient stratification and a more personalized medicine approach.
While the journey from a natural toxin to a clinical drug is arduous, the unique chemical structure and potent biological activity of this compound provide a compelling starting point. nih.govnih.gov A concerted effort in molecular pharmacology, medicinal chemistry, and drug delivery will be essential to unlock the therapeutic potential of this intriguing natural product.
Q & A
Q. What spectroscopic methods are employed to characterize the structural configuration of Lanceotoxin B?
this compound’s structure is primarily elucidated using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For instance, its spirostane core and glycosidic linkages are confirmed via H and C NMR chemical shifts, while MS provides molecular weight and fragmentation patterns. Crystallographic data resolve stereochemical details, critical for distinguishing it from related steroid glycosides .
Q. What synthetic routes are commonly used to produce this compound in laboratory settings?
Synthesis typically involves glycosylation of a spirostane aglycone precursor using protected sugar donors under acidic or enzymatic conditions. Purification via column chromatography and characterization by HPLC ensure purity (>95%). Key challenges include regioselective glycosylation and minimizing side reactions, often addressed by optimizing solvent systems and temperature gradients .
Q. How is the purity of this compound validated in experimental workflows?
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 210 nm, coupled with thin-layer chromatography (TLC) for rapid screening. Quantitative NMR (qNMR) and elemental analysis further verify compositional integrity. For biological assays, endotoxin levels are measured via Limulus amebocyte lysate (LAL) tests to exclude contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this, replicate studies using standardized protocols (e.g., ISO 17025) and include positive controls (e.g., digitoxin for cardiotonic activity). Statistical tools like ANOVA or Bayesian meta-analysis help quantify variability and identify confounding factors .
Q. What experimental strategies are used to identify the molecular targets of this compound in cellular systems?
Target deconvolution employs affinity chromatography with immobilized this compound, followed by pull-down assays and proteomic analysis (LC-MS/MS). CRISPR-Cas9 knockout screens or RNA interference (RNAi) can validate candidate targets. Computational docking (e.g., AutoDock Vina) predicts binding sites, which are further tested via site-directed mutagenesis .
Q. How can structural modifications of this compound enhance its bioactivity while minimizing cytotoxicity?
Structure-activity relationship (SAR) studies systematically modify functional groups (e.g., hydroxyls, glycosides) and assess changes using cytotoxicity assays (MTT or LDH release) and efficacy models (e.g., in vitro cardiomyocyte contractility). Pharmacophore modeling identifies critical moieties, guiding semi-synthetic derivatization. Toxicity is mitigated via prodrug strategies or PEGylation .
Q. What methodologies are recommended for integrating computational modeling with experimental data to predict this compound’s interactions?
Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over microsecond timescales, validated by experimental binding assays (SPR or ITC). Machine learning (e.g., random forests) trains on existing bioactivity datasets to predict novel targets. Cross-validation with in vitro data ensures model robustness .
Methodological Considerations
- Reproducibility : Detailed experimental protocols (e.g., solvent ratios, centrifugation speeds) must be included in supplementary materials to enable replication .
- Data Integrity : Use tools like Open Science Framework (OSF) for version control and raw data archiving. Apply Benford’s Law to detect anomalies in numerical datasets .
- Ethical Standards : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
